molecular formula C14H22N4O2 B13302996 tert-Butyl 2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate

tert-Butyl 2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate

Cat. No.: B13302996
M. Wt: 278.35 g/mol
InChI Key: JHRQBHCLBBCKOC-UHFFFAOYSA-N
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Description

Chemical Structure and Significance tert-Butyl 2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate is a nitrogen-rich tricyclic compound featuring a complex bicyclic framework fused with a heterocyclic ring. The tert-butyl carbamate group at position 11 enhances steric protection and modulates solubility, making it a candidate for applications in medicinal chemistry, particularly as a precursor for bioactive molecules or catalysts.

Properties

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl 2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-3,5-diene-11-carboxylate

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)17-6-4-11-10(9-17)8-16-12-15-5-7-18(11)12/h5,7,10-11H,4,6,8-9H2,1-3H3,(H,15,16)

InChI Key

JHRQBHCLBBCKOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CNC3=NC=CN23

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often incorporating continuous flow techniques and real-time monitoring to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or hydrocarbons .

Scientific Research Applications

tert-Butyl 2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several tetraazatricyclo derivatives, differing primarily in substituent placement and functional groups. Below is a detailed comparison based on available data:

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Molecular Formula Substituents Molecular Weight Key Structural Features
tert-Butyl 2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate (Target Compound) C15H24N4O2 No additional substituents 292.38 Basic tricyclic framework with tert-butyl carbamate at position 11
tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate (1694528-94-3) C16H26N4O2 Methyl at position 5 306.40 Methyl substitution alters steric bulk; fused bicyclic ring at positions 3,7
tert-Butyl 4-ethyl-5-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate (1695336-61-8) C17H28N4O2 Ethyl at position 4, methyl at position 5 320.40 Increased lipophilicity due to ethyl group; dual substitution impacts reactivity
tert-Butyl 5-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate (1690708-68-9) C15H24N4O2 Methyl at position 5 292.38 Methyl substitution at position 5 may enhance stability compared to unsubstituted analog

Key Observations:

Ethyl substitution (1695336-61-8) introduces greater steric hindrance, which could reduce reactivity at adjacent nitrogen sites .

Structural Stability :

  • The unsubstituted target compound may exhibit higher conformational flexibility compared to methylated analogs (e.g., 1690708-68-9), impacting binding affinity in biological systems .

Safety and Handling :

  • Methylated analogs (e.g., 1694528-94-3) are classified as hazardous, with risks of acute toxicity via inhalation or dermal exposure . Similar precautions likely apply to the target compound, though explicit data are unavailable.

Biological Activity

tert-Butyl 2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate is a complex organic compound notable for its unique tricyclic structure and multiple nitrogen atoms. This compound has garnered attention in medicinal chemistry and material science due to its potential biological activities and chemical properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H22N4O2C_{14}H_{22}N_4O_2 with a molecular weight of approximately 278.35 g/mol . The compound features a tert-butyl group and a carboxylate functional group that contribute to its reactivity and biological interactions.

Property Value
Molecular FormulaC₁₄H₂₂N₄O₂
Molecular Weight278.35 g/mol
Structure TypeTricyclic
Functional GroupsTert-butyl, Carboxylate

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules such as enzymes and receptors. These interactions can modulate enzymatic activity and influence cellular signaling pathways. Research indicates that the compound may exhibit enzyme inhibition properties and alter cellular processes .

Potential Mechanisms:

  • Enzyme Inhibition : The compound's structure allows it to bind effectively to active sites on enzymes.
  • Receptor Modulation : It may influence receptor-mediated signaling pathways, potentially leading to therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Activity : In vitro studies demonstrated that the compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential as an antimicrobial agent .
  • Cancer Cell Line Studies : Research involving cancer cell lines indicated that the compound could inhibit cell proliferation in specific types of cancer cells through apoptosis induction mechanisms .
  • Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective effects by modulating neuroinflammatory pathways .

Comparative Analysis with Similar Compounds

The unique tricyclic structure of this compound differentiates it from other compounds with similar frameworks:

Compound Name Molecular Formula Unique Features
Tert-butyl 5-amino-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylateC₁₄H₂₃N₅O₂Contains an amino group enhancing solubility
Tert-butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-dieneC₁₄H₂₂N₄O₂Methyl substitution affects sterics and reactivity
Tert-butyl 5-bromo-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylateC₁₄H₂₃BrN₄O₂Incorporates a bromine atom altering reactivity

Q & A

Q. What synthetic methodologies are commonly employed to construct the tetraazatricyclo framework in tert-butyl-protected compounds?

Answer: The synthesis typically involves multi-step strategies, including cyclization and protection/deprotection sequences. For example, describes a general procedure for synthesizing tetracyclic azabicyclic derivatives using acid-catalyzed cyclocondensation of intermediates with thioureas or carbamates. Key steps involve:

  • Cyclization : Use of trifluoroacetic acid (TFA) to facilitate ring closure under anhydrous conditions.
  • Protection : The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) to protect amines during synthesis .
  • Characterization : Melting points (e.g., 146–149°C for structurally related compounds) and NMR (¹H/¹³C) are critical for verifying product integrity .

Q. How is the purity of tert-butyl tetraazatricyclo derivatives validated in academic research?

Answer: Purity is assessed using:

  • Chromatography : HPLC or GC (e.g., >95.0% purity thresholds in for triethyl esters).
  • Spectroscopy : IR and mass spectrometry confirm functional groups and molecular ions.
  • Melting Point Analysis : Sharp melting ranges (e.g., 118–120°C for 3,4,5-trimethoxyphenylacetic acid in ) indicate crystalline homogeneity .

Advanced Research Questions

Q. What experimental challenges arise in achieving stereochemical fidelity during multi-step syntheses of tricyclic azabicyclic compounds?

Answer: Stereochemical control is critical due to the compound’s rigid tetracyclic framework. highlights challenges in synthesizing urea derivatives via two distinct routes (a and b):

  • Route a : Three-step synthesis from intermediate 14 yielded SI-3 with defined stereochemistry (1R,9S,10S,14R). Key factors include:
  • Use of chiral auxiliaries to direct stereoselective cyclization.
  • Temperature control (-78°C to room temperature) to minimize epimerization.
    • Route b : Alternative pathways may introduce diastereomers, requiring rigorous NMR analysis (e.g., NOESY for spatial correlations) to resolve ambiguities .

Q. How can researchers resolve contradictions in spectral data when characterizing novel tetraazatricyclo derivatives?

Answer: Discrepancies often arise from conformational flexibility or impurities. Strategies include:

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations).
  • X-ray Crystallography : Definitive structural assignment for crystalline derivatives (e.g., ’s use of single-crystal XRD for tetracyclic amides).
  • Batch Reproducibility : Replicate syntheses under controlled conditions to isolate systematic errors (e.g., solvent purity in ’s triethyl ester syntheses) .

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